molecular formula C24H29N5O4 B2584925 Ethyl 2-[6-(4-butylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate CAS No. 896301-87-4

Ethyl 2-[6-(4-butylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate

Cat. No. B2584925
CAS RN: 896301-87-4
M. Wt: 451.527
InChI Key: BJQXMDLBTGVFEY-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, boronic esters, which share some structural similarities, have been used in various chemical reactions . For instance, catalytic protodeboronation of these esters has been reported .

Scientific Research Applications

Catalysis and Enzymatic Hydrolysis

Research by Bender and Turnquest (1957) on the catalysis of ester hydrolysis presents a fundamental understanding of chemical reactions that could be relevant to the study of Ethyl 2-[6-(4-butylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate. They discuss the role of imidazole in catalyzing the hydrolysis of various esters, suggesting that similar compounds could serve as models or catalysts in enzymatic hydrolysis processes, potentially offering insights into the design of new catalytic systems or the study of enzymatic reaction mechanisms (Bender & Turnquest, 1957).

Antioxidant Properties

Chakraborty et al. (2016) explored the antioxidant activities of substituted aryl meroterpenoids from red seaweed, providing a precedent for investigating similar properties in this compound. Their work highlights the potential of structurally complex compounds in serving as antioxidants, which could be explored for pharmaceutical or food industry applications (Chakraborty et al., 2016).

Antimicrobial Activities

The synthesis and evaluation of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones by Sharma et al. (2004) provide insights into the antimicrobial potential of compounds with imidazole and purine derivatives. This suggests that this compound could be investigated for its antimicrobial properties, contributing to the development of new antibiotics or antiseptic agents (Sharma, Sharma, & Rane, 2004).

Synthesis of New Chemical Entities

Research on the synthesis of new compounds, such as the work by Al-badrany et al. (2019) on new 1,3,4-oxadiazole compounds derived from 1H-imidazole, illustrates the potential for this compound to serve as a precursor or intermediate in the creation of novel chemical entities. Such entities could have various applications, including medicinal chemistry, materials science, and as probes in biochemical research (Al-badrany, Mohammed, & Alasadi, 2019).

properties

IUPAC Name

ethyl 2-[6-(4-butylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O4/c1-6-8-9-17-10-12-18(13-11-17)28-15(3)16(4)29-20-21(25-23(28)29)26(5)24(32)27(22(20)31)14-19(30)33-7-2/h10-13H,6-9,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQXMDLBTGVFEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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